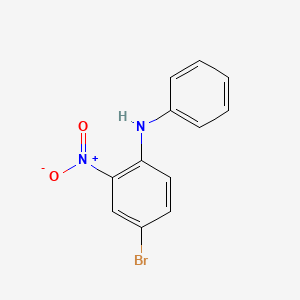

4-Bromo-2-nitro-N-phenylaniline

CAS No.: 16588-25-3

Cat. No.: VC3800611

Molecular Formula: C12H9BrN2O2

Molecular Weight: 293.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16588-25-3 |

|---|---|

| Molecular Formula | C12H9BrN2O2 |

| Molecular Weight | 293.12 g/mol |

| IUPAC Name | 4-bromo-2-nitro-N-phenylaniline |

| Standard InChI | InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H |

| Standard InChI Key | YYBRRJVPEFDOOE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

4-Bromo-2-nitro-N-phenylaniline has the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol . The IUPAC name is 4-bromo-2-nitro-N-phenylaniline, reflecting its substitution pattern:

-

Bromine at position 4 on the benzene ring.

-

Nitro group (-NO₂) at position 2.

-

N-phenyl group attached to the amine nitrogen.

The crystal structure, determined via X-ray diffraction, reveals a monoclinic system with a noncentrosymmetric space group (Pna2₁), which is critical for its NLO properties . The compound’s planar aromatic core and electron-deficient nature facilitate π-π interactions and charge-transfer processes.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 110–113°C | |

| Density | 1.7917 g/cm³ | |

| Solubility | Chloroform, DMSO, Methanol | |

| Molecular Weight | 293.12 g/mol | |

| SHG Efficiency | 1.2 × urea |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential nitration and bromination of N-phenylaniline derivatives. A reported method includes:

-

Bromination: Acetanilide is treated with bromine in glacial acetic acid to yield 4-bromoacetanilide.

-

Nitration: The brominated intermediate is reacted with a nitrating mixture (HNO₃/H₂SO₄) at <10°C to introduce the nitro group.

-

Hydrolysis: The acetyl group is removed under acidic or basic conditions to yield the final product.

Reaction Conditions:

-

Temperature: Controlled nitration at low temperatures (<10°C) prevents undesired side reactions .

-

Catalysts: Pd(dppf)Cl₂ or Cu facilitates coupling reactions in cross-coupling syntheses .

Table 2: Representative Synthesis Yields

| Starting Material | Conditions | Yield |

|---|---|---|

| 4-Bromoacetanilide | Nitration (HNO₃/H₂SO₄) | 73–89% |

| 2-Nitro-N-phenylaniline | Bromination (Br₂/AcOH) | 81% |

Chemical Reactivity and Functional Transformations

The bromine and nitro groups enable diverse transformations:

-

Reduction: The nitro group reduces to an amine using SnCl₂/HCl or H₂/Pd-C, yielding 4-bromo-2-amino-N-phenylaniline .

-

Nucleophilic Substitution: Bromine undergoes substitution with nucleophiles (e.g., methoxide) to form ethers or thioethers.

-

Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures, useful in pharmaceutical intermediates .

Table 3: Common Reactions and Reagents

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | SnCl₂/HCl | 4-Bromo-2-amino derivative |

| Suzuki Coupling | Pd(dppf)Cl₂, Ar-B(OH)₂ | Biaryl compounds |

| Nucleophilic Substitution | NaOCH₃, KOtBu | Ethers/Thioethers |

Nonlinear Optical Properties and Applications

Single crystals of 4-bromo-2-nitro-N-phenylaniline grown via solvent evaporation (ethanol) exhibit significant NLO activity . Key findings include:

-

SHG Efficiency: 1.2 times that of urea, attributed to the bromine atom’s polarizability enhancing molecular hyperpolarizability .

-

Transparency Range: 90% transparency in visible light (254–800 nm), suitable for laser frequency doubling .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume